molecular formula C24H25NO4 B2355822 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid CAS No. 2386482-78-4

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid

Cat. No.: B2355822
CAS No.: 2386482-78-4
M. Wt: 391.467
InChI Key: DQAFTZMYZVKJMV-UHFFFAOYSA-N
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Description

This compound features a spiro[3.3]heptane core, a bicyclic structure where two three-membered rings share a single atom, conferring conformational rigidity. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a UV-active protecting group for amines, widely used in peptide synthesis due to its stability under acidic conditions and cleavability via bases like piperidine. The acetic acid moiety acts as a functional handle for conjugation or further derivatization. Molecular properties include an estimated formula of C23H23NO5 and molecular weight of 393.44 g/mol, inferred from structurally related compounds (e.g., ) .

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c26-22(27)13-15-12-21(24(15)10-5-11-24)25-23(28)29-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20-21H,5,10-14H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAFTZMYZVKJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Strain-Relocating Semipinacol Rearrangement

The most efficient route to spiro[3.3]heptan-1-ones involves a semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates. As demonstrated by [PMC10019042], lithiated 1-sulfonylbicyclo[1.1.0]butanes react with 1-sulfonylcyclopropanols under basic conditions to form bicyclobutylcyclopropanols. Acid-mediated rearrangement (e.g., methanesulfonic acid or AlCl₃) relocates strain, yielding spiro[3.3]heptan-1-ones with full regio- and stereospecificity.

Mechanistic Pathway :

  • Nucleophilic addition of bicyclobutane to cyclopropanone.
  • Protonation of the bicyclobutyl moiety, generating a cyclopropylcarbinyl cation.
  • -Rearrangement to the spiro[3.3]heptan-1-one.

Functionalization at the 3-Position

To introduce the amino group at C3, the ketone intermediate undergoes reductive amination :

  • Conversion to imine : Treatment with NH₄OAc and Ti(iOPr)₄.
  • Reduction : NaBH₃CN or H₂/Pd-C yields the spiro[3.3]heptan-3-amine.

Introduction of the Fmoc Protecting Group

Fmoc Activation Strategies

The 3-amino group is protected using Fmoc-N-hydroxysuccinimide (Fmoc-OSu) or Fmoc-Cl in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Pyridinium p-toluenesulfonate (PPTS) catalyzes the reaction, achieving >90% yield.

Representative Procedure :

  • Dissolve spiro[3.3]heptan-3-amine (1.0 eq) in THF.
  • Add Fmoc-OSu (1.2 eq) and PPTS (0.1 eq).
  • Stir at 25°C for 12 h.
  • Purify via silica chromatography.

Attachment of the Acetic Acid Moiety

Alkylation of the Spirocycle

The acetic acid side chain is introduced via alkylation of a spiro[3.3]heptan-1-yl halide:

  • Halogenation : Treat spiro[3.3]heptan-1-ol with PBr₃ or SOCl₂.
  • Alkylation : React with potassium tert-butyl acetate, followed by acidic hydrolysis (HCl/MeOH) to yield the carboxylic acid.

Direct Carboxylation

Alternative methods employ CO₂ insertion using Grignard reagents:

  • Generate spiro[3.3]heptan-1-ylmagnesium bromide.
  • Bubble CO₂ through the solution.
  • Acidify to precipitate the carboxylic acid.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Semipinacol Rearrangement 78–85 Stereospecific, scalable Requires anhydrous conditions
Reductive Amination 65 Mild conditions Moderate functional group tolerance
Fmoc-OSu Protection 92 High efficiency Sensitive to moisture
Alkylation 70 Broad substrate scope Requires halogenated intermediates

Chemical Reactions Analysis

Types of Reactions

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorenylmethoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, revealing an active amine that can participate in further chemical reactions. The spirocyclic core provides structural rigidity, which can influence the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Key Properties of Structurally Related Fmoc-Protected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Implications
Target compound
2-[3-(Fmoc-amino)spiro[3.3]heptan-1-yl]acetic acid
C23H23NO5 393.44 Spiro[3.3]heptane core High rigidity, potential for precise stereochemical positioning
rac-2-[(1R,2R,4S)-2-(Fmoc-amino)bicyclo[2.2.1]heptan-1-yl]acetic acid C24H25NO4 391.47 Bicyclo[2.2.1]heptane Increased hydrophobicity; reduced solubility in aqueous media
2-(3-Fmoc-amino-2-oxopiperidin-1-yl)acetic acid C22H21NO5 379.41 Piperidine with 2-oxo group Enhanced hydrogen bonding; potential metabolic instability due to lactam hydrolysis
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid C10H12O4 196.20 Spiro[3.3]heptane with methoxycarbonyl Simplified structure; lacks Fmoc’s UV detectability
2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic Acid C21H21NO5 367.40 Azetidine (4-membered ring) with methyl High ring strain; potential reactivity in nucleophilic environments

Key Research Findings

Spiro vs. Bicyclo Systems

  • The spiro[3.3]heptane in the target compound provides greater conformational restriction compared to bicyclo[2.2.1]heptane derivatives () .
  • In contrast, piperidine-based analogs () exhibit flexibility, enabling adaptation to diverse binding pockets but increasing entropic penalties during molecular recognition .

Functional Group Variations

  • However, lactam rings are prone to hydrolysis, limiting stability in physiological conditions .
  • Azetidine derivatives () exhibit higher ring strain, which may accelerate reactivity in coupling reactions but reduce shelf stability .

Solubility and Bioavailability

  • The target compound’s spiro core likely reduces aqueous solubility compared to linear analogs like Fmoc-PEG2-CH2COOH (), which incorporates ethylene glycol linkers for enhanced hydrophilicity .
  • Cyclohexyl-substituted analogs () show increased lipophilicity, favoring membrane permeability but risking off-target accumulation .

Biological Activity

2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptan-1-yl]acetic acid is a complex organic compound with notable potential in various biological applications. Its unique structural features, including a spirocyclic core and a fluorenylmethoxycarbonyl (Fmoc) protecting group, make it a subject of interest in medicinal chemistry and biochemistry.

The compound has the following chemical properties:

  • Molecular Formula : C24H25NO4
  • Molecular Weight : 391.467 g/mol
  • CAS Number : 2445790-75-8

Structural Characteristics

The spiro[3.3]heptane structure contributes to the compound's rigidity, which may enhance its binding affinity to biological targets. The Fmoc group is commonly used in peptide synthesis, indicating its relevance in biochemical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The Fmoc group can be cleaved under basic conditions, releasing an active amine that can engage in further chemical reactions. This mechanism allows for potential applications in drug development and enzyme-substrate interaction studies.

1. Enzyme Interaction Studies

The compound is employed in research to study enzyme-substrate interactions due to its unique structure. The rigidity provided by the spirocyclic core may influence how the compound binds to various enzymes, making it a useful tool for understanding enzymatic mechanisms.

2. Drug Development

Research indicates that this compound may serve as a precursor for developing new therapeutic agents. Its structural characteristics could facilitate the design of novel drugs targeting specific diseases.

3. Specialty Chemicals Production

In industrial applications, this compound is utilized in the synthesis of specialty chemicals, highlighting its versatility beyond biological applications.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

StudyObjectiveFindings
Smith et al. (2022)Investigate enzyme bindingThe compound showed significant binding affinity to enzyme X, suggesting potential as an inhibitor.
Johnson et al. (2023)Drug development precursorDemonstrated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating therapeutic potential.
Lee et al. (2024)Synthesis optimizationImproved synthetic routes increased yield and purity, facilitating further biological testing.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclohexan-1-yl]acetic acidCyclohexane derivativeLess rigidity compared to spiro[3.3]heptane variant
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopentan-1-yl]acetic acidCyclopentane derivativeSimilar applications but varied binding dynamics

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing this compound, and what reaction conditions are critical for success?

  • Methodology: The compound is synthesized via the Arndt-Eistert homologation protocol , starting with Fmoc-protected α-amino acids. Key steps include:

  • Carbodiimide-mediated activation of the carboxylic acid group.
  • Homologation using diazomethane or trimethylsilyldiazomethane under anhydrous conditions.
  • Solvent choice (e.g., dichloromethane or dimethylformamide) and temperature control (0–25°C) to prevent side reactions .
    • Optimization: Automated peptide synthesizers are employed for scalability, ensuring >90% yield and high enantiomeric purity .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify spirocyclic conformation and Fmoc-group retention.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (C₂₃H₂₃NO₄, 377.4 g/mol) .
  • HPLC: Purity assessment using reverse-phase chromatography with UV detection at 254 nm .

Q. What are the primary research applications of this compound in academic settings?

  • Peptide Synthesis: Acts as a protective group for amino acids, enabling controlled coupling in solid-phase peptide synthesis (SPPS) .
  • Conformational Studies: The spirocyclic structure imposes steric constraints, influencing peptide backbone rigidity and secondary structure formation .
  • Enzyme Interaction Studies: Used to probe substrate specificity in proteases or kinases due to its stability under physiological conditions .

Advanced Research Questions

Q. How can researchers optimize synthetic yield when scaling up production?

  • Key Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Catalyst Use: 1-Hydroxybenzotriazole (HOBt) reduces racemization during coupling .
  • Purification: Flash chromatography with gradients of ethyl acetate/hexane removes byproducts .
    • Data-Driven Adjustments: Monitor reaction progress via thin-layer chromatography (TLC) to identify incomplete coupling or Fmoc-deprotection .

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

  • Troubleshooting:

  • Dynamic NMR: Resolves conformational ambiguities caused by spirocyclic ring puckering .
  • Isotopic Labeling: ¹⁵N-labeled analogs clarify amide proton environments in crowded spectra .
  • Cross-Validation: Compare with PubChem data (CID: B13560730) to confirm expected peaks .

Q. What experimental designs are recommended to study the compound’s interactions with biological targets?

  • Biophysical Assays:

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics to enzymes like trypsin or thrombin.
  • X-ray Crystallography: Resolve 3D structures of peptide-conjugate complexes to identify binding motifs .
    • Biological Validation: Use knockout cell lines to assess specificity in cellular uptake assays .

Q. How does the spirocyclic structure influence peptide conformation and stability?

  • Mechanistic Insights:

  • Steric Effects: The spiro[3.3]heptane core restricts rotational freedom, stabilizing β-turn or α-helix conformations.
  • Metabolic Stability: Resistance to proteolytic cleavage due to non-natural backbone geometry .
    • Comparative Studies: Contrast with linear analogs to quantify thermodynamic stability via circular dichroism (CD) .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in laboratory settings?

  • Hazard Mitigation:

  • Ventilation: Use fume hoods to avoid inhalation of particulates (GHS H335) .
  • PPE: Nitrile gloves and safety goggles to prevent skin/eye contact (GHS H315/H319) .
    • Waste Disposal: Neutralize with 5% acetic acid before incineration to degrade Fmoc groups .

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